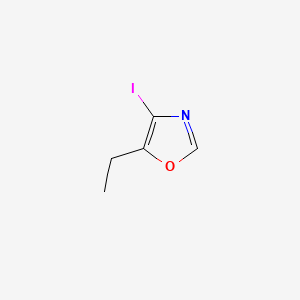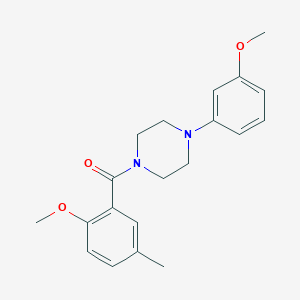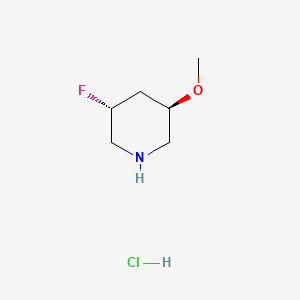
2-Cyclopropanecarbonyl-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropanecarbonyl-4-methylpyridine is an aromatic compound that has garnered attention in various scientific fields due to its significant chemical and biological properties. This compound, with the molecular formula C10H11NO and a molecular weight of 161.2, is known for its unique structure, which includes a cyclopropane ring attached to a pyridine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One commonly used method for synthesizing 2-Cyclopropanecarbonyl-4-methylpyridine involves the reaction of 4-methylpyridine with cyclopropanecarbonyl chloride in the presence of a base catalyst. This reaction typically occurs at room temperature and offers good efficiency and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis method mentioned above can be scaled up for industrial applications, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopropanecarbonyl-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s biological properties make it a candidate for research in biological systems.
Medicine: Its potential therapeutic properties are being explored for drug development.
Industry: The compound is used in the production of fine chemicals and other industrial applications.
Mecanismo De Acción
The mechanism by which 2-Cyclopropanecarbonyl-4-methylpyridine exerts its effects involves interactions with specific molecular targets and pathways. While detailed mechanisms are still under investigation, the compound is believed to interact with enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
- Cyclopropyl(4-methyl-2-pyridinyl)methanone
- Methanone, cyclopropyl(4-methyl-2-pyridinyl)-
Comparison: 2-Cyclopropanecarbonyl-4-methylpyridine stands out due to its unique structure, which includes a cyclopropane ring attached to a pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
cyclopropyl-(4-methylpyridin-2-yl)methanone |
InChI |
InChI=1S/C10H11NO/c1-7-4-5-11-9(6-7)10(12)8-2-3-8/h4-6,8H,2-3H2,1H3 |
Clave InChI |
ZHOHRZXEGKRRMU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)C(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide](/img/structure/B13579753.png)

![2-Bromo-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13579759.png)




